

Application Note: Analysis of Evocarpine using UPLC-Q-TOF-MS

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Compound of Interest

Compound Name: Evocarpine

Cat. No.: B092090

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Evocarpine** is a quinolone alkaloid found in the dried ripe fruit of *Evodia rutaecarpa* (Juss.) Benth. (Rutaceae), a plant widely used in traditional Chinese medicine.[1] Pharmacological studies have indicated that alkaloids are the primary active ingredients of *E. rutaecarpa*, contributing to its analgesic, anti-inflammatory, and antitumor effects.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development based on this compound. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is an ideal technique for this purpose, offering high resolution, speed, and mass accuracy for reliable qualitative and quantitative analysis of target compounds in complex matrices.[1] This application note provides a detailed protocol for the analysis of **evocarpine** using UPLC-Q-TOF-MS.

Principle of the Method The method utilizes UPLC for the rapid and efficient chromatographic separation of **evocarpine** from other components in the sample matrix. The separated analyte then enters the Q-TOF mass spectrometer, which employs an electrospray ionization (ESI) source to generate protonated molecular ions ($[M+H]^+$). The Q-TOF analyzer provides high-resolution mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments with high accuracy. This allows for confident identification and quantification of **evocarpine**, even at low concentrations.

Experimental Protocols

Instrumentation and Materials

- Instrumentation: UPLC-Q-TOF-MS system (e.g., Waters ACQUITY UPLC with a Xevo G2-XS Q-TOF Mass Spectrometer).[1][3]
- Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm). [4][5]
- Chemicals and Reagents:
 - Acetonitrile (LC-MS grade)
 - Methanol (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ultrapure water
 - **Evocarpine** reference standard (purity ≥ 98%)

Sample Preparation

A. Preparation of *E. rutaecarpa* Extract (In Vitro) This protocol is adapted from methods for analyzing alkaloid constituents from the plant material.

- Accurately weigh 1.0 g of powdered dried *E. rutaecarpa* fruit.
- Add 50 mL of 95% ethanol and perform ultrasonication for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant and filter it through a 0.22 μm membrane prior to UPLC-Q-TOF-MS analysis.

B. Preparation of Rat Plasma/Serum Samples (In Vivo) This protocol is designed for pharmacokinetic studies and involves protein precipitation.[1][6]

- Pipette 200 μL of rat plasma or serum into a clean microcentrifuge tube.[1]

- Add 200 μ L of acetonitrile to precipitate proteins.[\[1\]](#)[\[6\]](#)
- Vortex the mixture for 3 minutes.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.[\[1\]](#)
- Collect the supernatant and filter it through a 0.45 μ m membrane for analysis.[\[1\]](#)

UPLC-Q-TOF-MS Analysis

The instrumental parameters should be optimized for the specific system in use. The following tables provide a validated starting point for the analysis.

Data Presentation

Table 1: UPLC and Q-TOF-MS Parameters

Parameter	Setting
UPLC System	
Column	ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m)[4][5]
Mobile Phase A	0.1% Formic Acid in Water[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[3]
Flow Rate	0.3 mL/min[3][5]
Injection Volume	2 μ L[7]
Column Temperature	40°C[3]
Gradient Program	0-1 min, 11% B; 1-2 min, 11-21% B; 2-4 min, 21-33% B; 4-7 min, 33-70% B; 7-9 min, 70-82% B; 9-16 min, 82-100% B; 16-18 min, 100% B; 18-19 min, 100-11% B; 19-20 min, 11% B[1]
Q-TOF-MS System	
Ionization Mode	ESI Positive[1]
Capillary Voltage	2.1 kV[1]
Source Temperature	80°C[3]
Desolvation Temp.	325°C - 450°C[1][3]
Desolvation Gas Flow	600 - 900 L/h (N ₂)[1][3]
Mass Range	50 - 1000 Da[1]

| Lock Mass | Leucine-enkephalin ($[M+H]^+$ = 556.2771)[3] |

Table 2: Quantitative Data for **Evocarpine** Identification This table summarizes the expected mass spectrometric data for **evocarpine** based on published findings.[1]

Compound	Retention Time (min)	Molecular Formula	Calculated m/z [M+H] ⁺	Observed m/z [M+H] ⁺	Mass Error (ppm)	Key Fragment Ions (m/z)
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| **Evocarpine** | Approx. 9.5 | C₂₃H₃₃NO | 340.2640 | 340.2642 | 0.59 | 187, 186, 174, 173, 159 |

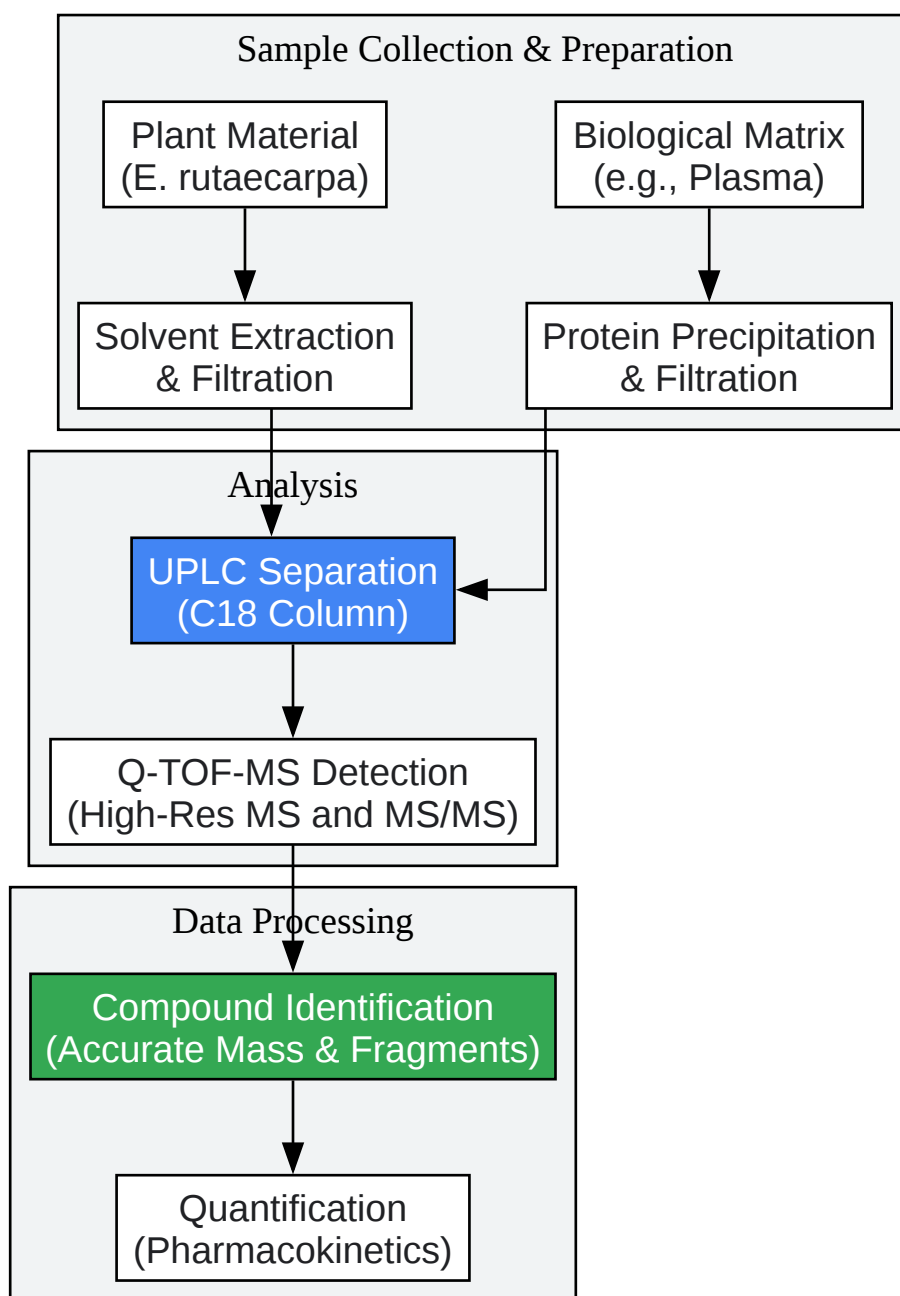
Table 3: Representative Method Validation Parameters This table presents typical validation results for the quantification of alkaloids in biological matrices, demonstrating the method's reliability.[\[4\]](#)

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Precision (RSD%)	< 15%
Accuracy (% Recovery)	86.5% - 110.4%

| Matrix Effect | 94.1% - 109.4% |

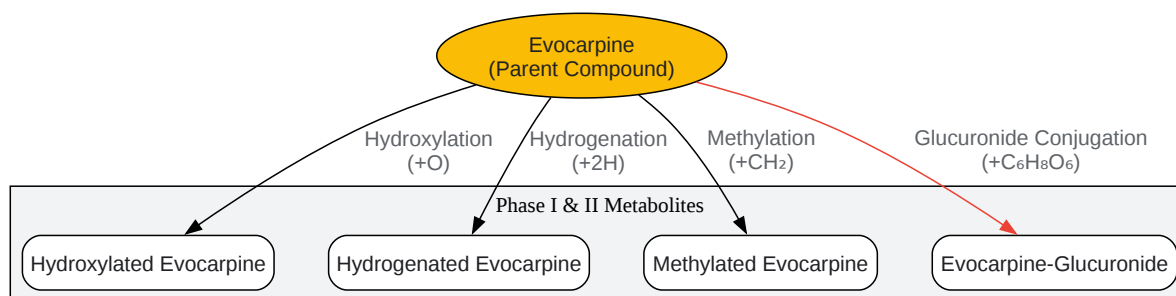
Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for **evocarpine**.



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Caption: Experimental workflow for **evocarpine** analysis.



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Caption: Potential metabolic pathways of **evocarpine** in vivo.

Results and Discussion

Using the described UPLC-Q-TOF-MS method, **evocarpine** can be successfully identified and quantified in various samples. Identification is confirmed by matching the retention time with a reference standard and by the high-accuracy mass measurement of the protonated molecule $[M+H]^+$, which should be within 5 ppm of the calculated theoretical mass.[1] Further structural confirmation is achieved through the analysis of MS/MS fragmentation patterns.

In vivo studies suggest that after administration, **evocarpine** may undergo several metabolic transformations.[8][9] The primary metabolic pathways for alkaloids from *Evodia fructus* include hydroxylation, hydrogenation, methylation, and glucuronide conjugation.[8][9] The high sensitivity of the Q-TOF-MS allows for the detection and tentative identification of these metabolites in biological fluids like plasma and urine, providing crucial insights for drug metabolism and pharmacokinetic (DMPK) studies.

Conclusion

The UPLC-Q-TOF-MS method detailed in this application note is rapid, sensitive, and accurate for the analysis of **evocarpine**. It is suitable for a wide range of applications, from the quality control of herbal medicines to comprehensive in vivo pharmacokinetic and metabolic profiling.

The high-resolution and accurate mass capabilities of the Q-TOF detector ensure reliable identification and characterization of **evocarpine** and its potential metabolites, making it an invaluable tool for researchers in natural product chemistry and drug development.

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